molecular formula C12H13Br B8670491 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene

6-bromo-2,2-dimethyl-1,2-dihydronaphthalene

Cat. No.: B8670491
M. Wt: 237.13 g/mol
InChI Key: PLBJUHFOILMLLK-UHFFFAOYSA-N
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Description

6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13Br It is a derivative of dihydronaphthalene, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene typically involves the bromination of 3,3-dimethyl-3,4-dihydronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2-dimethyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,3-dimethyl-3,4-dihydronaphthalene-7-ol, while oxidation with potassium permanganate can produce 7-bromo-3,3-dimethyl-3,4-dihydronaphthalene-1,2-dione.

Scientific Research Applications

6-bromo-2,2-dimethyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.

    Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-3,3-dimethyl-3,4-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    7-Iodo-3,3-dimethyl-3,4-dihydronaphthalene: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-1H-naphthalene

InChI

InChI=1S/C12H13Br/c1-12(2)6-5-9-7-11(13)4-3-10(9)8-12/h3-7H,8H2,1-2H3

InChI Key

PLBJUHFOILMLLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C1)C=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydro-1-naphthol (7.0 g) and p-toluene sulphonic acid (0.5 g) in benzene (100 ml) was heated under reflux, using a Dean-Stark water separator, for 1.5 hours. After cooling, solvent was removed in vacuo, and the residue partitioned between ether and water. The combined ether extracts were washed with sodium bicarbonate solution, water, brine, then dried over sodium sulphate. Removal of drying agent and solvent gave the title compound as an oil (6.2 g) having:
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